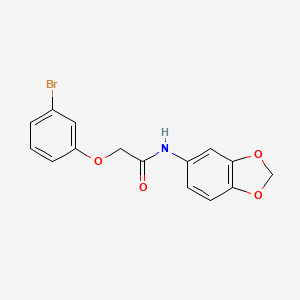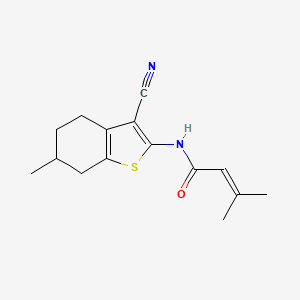
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide, also known as BDP, is a synthetic compound that belongs to the class of benzodioxole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It also induces apoptosis by activating the caspase pathway. This compound's anti-inflammatory effects are believed to be mediated by the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Synthesemethoden
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 3-bromophenol with sodium hydroxide, followed by the reaction of the resulting product with 1,3-benzodioxole-5-carboxylic acid. The final step involves the reaction of the intermediate product with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-10-2-1-3-12(6-10)19-8-15(18)17-11-4-5-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUQOTVXPQNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928351.png)
![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)